N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a propanamide chain containing a methoxyisoxazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Acetamidophenyl Intermediate: Starting with a suitable aniline derivative, the acetamido group can be introduced through acetylation using acetic anhydride under acidic conditions.
Introduction of the Methoxyisoxazole Moiety: The methoxyisoxazole ring can be synthesized separately through cyclization reactions involving appropriate precursors such as methoxy-substituted nitriles and hydrazines.
Coupling of Intermediates: The final step involves coupling the acetamidophenyl intermediate with the methoxyisoxazole intermediate using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)butanamide: Similar structure with a butanamide chain instead of propanamide.
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)ethanamide: Similar structure with an ethanamide chain.
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)pentanamide: Similar structure with a pentanamide chain.
Uniqueness
The uniqueness of N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide lies in its specific combination of functional groups and molecular structure, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H17N3O4 |
---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H17N3O4/c1-10(19)16-11-4-3-5-12(8-11)17-14(20)7-6-13-9-15(21-2)18-22-13/h3-5,8-9H,6-7H2,1-2H3,(H,16,19)(H,17,20) |
InChI-Schlüssel |
RRWNTGQXTIJWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC(=NO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.